molecular formula C13H10ClN B110194 7-Chloro-9h-fluoren-2-amine CAS No. 6957-62-6

7-Chloro-9h-fluoren-2-amine

Cat. No.: B110194
CAS No.: 6957-62-6
M. Wt: 215.68 g/mol
InChI Key: JEPXWPONFKFPCB-UHFFFAOYSA-N
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Description

7-Chloro-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H10ClN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-9h-fluoren-2-amine typically involves the chlorination of fluorene followed by amination. One common method starts with the chlorination of fluorene using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 7-chlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-9h-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-9h-fluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential precursor for bioactive molecules.

    Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 7-Chloro-9h-fluoren-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

    2,7-Dichloro-9h-fluorene: Another chlorinated fluorene derivative with potential bioactive properties.

    9,9-Dimethyl-9h-fluoren-2-amine: A derivative with different substituents that may exhibit unique optical and electronic properties.

Uniqueness: 7-Chloro-9h-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

7-chloro-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXWPONFKFPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289972
Record name 7-chloro-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-62-6
Record name NSC65924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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